molecular formula C9H12BFO2 B13468863 (2-Fluoro-6-isopropylphenyl)boronic acid

(2-Fluoro-6-isopropylphenyl)boronic acid

Cat. No.: B13468863
M. Wt: 182.00 g/mol
InChI Key: ODYKUAHPDAWFLY-UHFFFAOYSA-N
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Description

(2-Fluoro-6-isopropylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and isopropyl group. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-isopropylphenyl)boronic acid typically involves the reaction of 2-fluoro-6-isopropylphenyl halides with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Fluoro-6-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-isopropylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and its ability to participate in various organic transformations .

Properties

Molecular Formula

C9H12BFO2

Molecular Weight

182.00 g/mol

IUPAC Name

(2-fluoro-6-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,12-13H,1-2H3

InChI Key

ODYKUAHPDAWFLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1F)C(C)C)(O)O

Origin of Product

United States

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